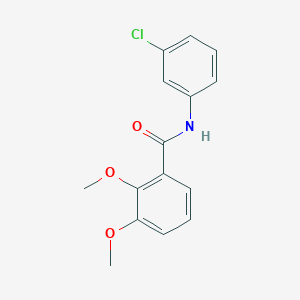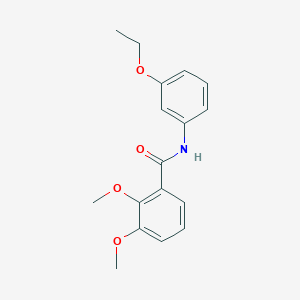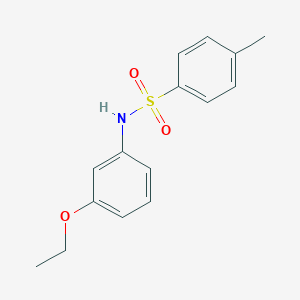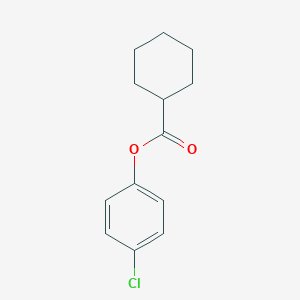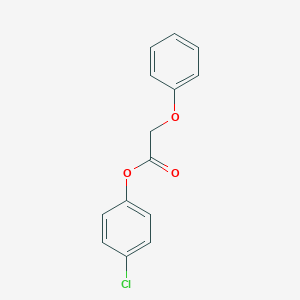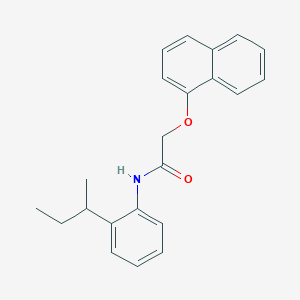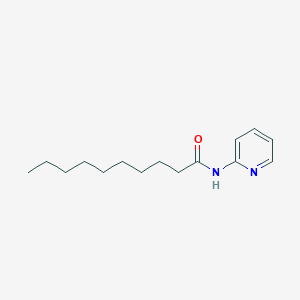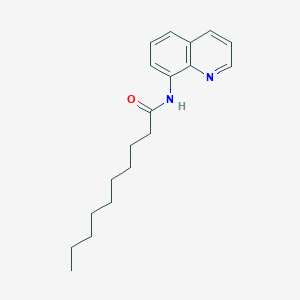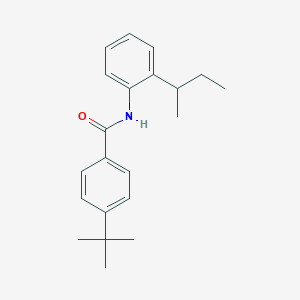
4-tert-butyl-N-(2-sec-butylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(2-sec-butylphenyl)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a selective inhibitor of protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes.
Mechanism of Action
4-tert-butyl-N-(2-sec-butylphenyl)benzamide selectively inhibits the activity of PP2A, which is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response. PP2A is also involved in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting PP2A, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the activation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide depend on the specific cellular processes and pathways that are affected by its inhibition of PP2A. In cancer cells, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the inhibition of cell growth and induction of apoptosis, while in neurodegenerative diseases, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide can prevent the accumulation of toxic proteins and reduce inflammation. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response, leading to the suppression of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-tert-butyl-N-(2-sec-butylphenyl)benzamide in lab experiments is its selectivity for PP2A, which allows for the specific modulation of cellular processes and pathways. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide is also relatively easy to synthesize and has a high purity. However, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several future directions for the study of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide, including the development of more potent and selective inhibitors of PP2A, the investigation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential to treat other diseases, such as cardiovascular disease and metabolic disorders, and the exploration of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential as a therapeutic target for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide involves several steps, including the reaction of 2-sec-butylphenylboronic acid with 4-tert-butylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with ammonia. This results in the formation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide as a white crystalline solid with a melting point of 165-166°C.
Scientific Research Applications
4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. In neurobiology, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response and can be used to treat autoimmune diseases.
properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C21H27NO/c1-6-15(2)18-9-7-8-10-19(18)22-20(23)16-11-13-17(14-12-16)21(3,4)5/h7-15H,6H2,1-5H3,(H,22,23) |
InChI Key |
KSQOMBXMLRGYCF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



